Scientific Field: Medicinal Chemistry
Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.
Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.
Scientific Field: Peptide Synthesis
Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.
1-(Bromomethyl)-2,4-difluorobenzene consists of a benzene ring with two fluorine atoms at positions 2 and 4 and a bromomethyl group (CH2Br) attached at position 1. The presence of fluorine atoms disrupts the electron distribution in the benzene ring, making it more electron-deficient compared to unsubstituted benzene. This can affect the reactivity of the molecule []. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
The primary application of 1-(Bromomethyl)-2,4-difluorobenzene is likely its use as a building block in organic synthesis. The reactive bromomethyl group allows for substitution reactions with various nucleophiles, such as amines, alcohols, or thiols. This can lead to the formation of new molecules with diverse functionalities. For instance, it could react with an amine (NR2) to form a benzylic amine (C6H4F2CH2NR2) [].
As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.
Flammable;Corrosive;Irritant;Health Hazard